molecular formula C9H10Cl2N2O2 B5978467 2-(2,6-Dichlorophenoxy)propanehydrazide CAS No. 588677-36-5

2-(2,6-Dichlorophenoxy)propanehydrazide

Cat. No.: B5978467
CAS No.: 588677-36-5
M. Wt: 249.09 g/mol
InChI Key: CIGYKZDNSRTXJJ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)propanehydrazide is an organic compound with the molecular formula C9H10Cl2N2O2 It is a derivative of phenoxypropane and contains two chlorine atoms attached to the benzene ring

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenoxy)propanehydrazide typically involves the reaction of 2,6-dichlorophenol with 2-bromo-1-chloropropane to form 2-(2,6-dichlorophenoxy)propane. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

2-(2,6-Dichlorophenoxy)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Dichlorophenoxy)propanehydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

2-(2,6-Dichlorophenoxy)propanehydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGYKZDNSRTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244870
Record name 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588677-36-5
Record name 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588677-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorophenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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